molecular formula C12H14N2O B14668304 Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- CAS No. 35990-31-9

Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)-

Cat. No.: B14668304
CAS No.: 35990-31-9
M. Wt: 202.25 g/mol
InChI Key: WRYOQUKTMAINCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with 3,6-dihydro-1(2H)-pyridine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound without the 3,6-dihydro-1(2H)-pyridinyl group.

    N-(2-Pyridinyl)benzamide: A similar compound with a pyridine ring instead of the 3,6-dihydro-1(2H)-pyridinyl group.

    N-(3,4-Dihydro-2H-pyridinyl)benzamide: Another analog with a different partially saturated pyridine ring.

Uniqueness

Benzamide, N-(3,6-dihydro-1(2H)-pyridinyl)- is unique due to the presence of the 3,6-dihydro-1(2H)-pyridinyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

35990-31-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(3,6-dihydro-2H-pyridin-1-yl)benzamide

InChI

InChI=1S/C12H14N2O/c15-12(11-7-3-1-4-8-11)13-14-9-5-2-6-10-14/h1-5,7-8H,6,9-10H2,(H,13,15)

InChI Key

WRYOQUKTMAINCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.